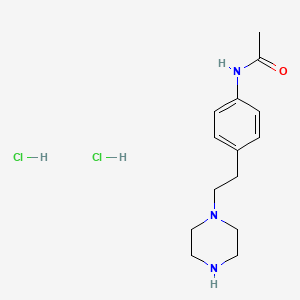

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride typically involves the following steps:

Formation of Piperazine Derivative: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.

Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

Acetylation: The resulting compound is then acetylated to introduce the acetamide group.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl groups.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in interacting with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

N-(4-(2-(Morpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride

N-(4-(2-(Pyrrolidin-1-yl)ethyl)phenyl)acetamide dihydrochloride

N-(4-(2-(Thiomorpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride

Uniqueness: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticonvulsant properties, receptor interactions, and structure-activity relationships (SAR).

Overview of Biological Activity

The compound has been primarily studied for its anticonvulsant activity , which has been evaluated through various animal models. The synthesis of derivatives similar to N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide has shown promising results in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, assessing their efficacy in the maximal electroshock (MES) seizure model. The results indicated that specific compounds provided substantial protection against seizures at varying dosages (100 mg/kg and 300 mg/kg), with some showing delayed onset but prolonged action .

Key Findings:

- Compounds Tested : A total of 22 derivatives were synthesized and evaluated.

- Efficacy : The highest anticonvulsant activity was recorded for compound 19, which protected against seizures at both 0.5 h and 4 h post-administration.

- Mechanism : The lipophilicity of the compounds influenced their distribution to the central nervous system (CNS), with more lipophilic compounds showing delayed but sustained effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperazine moiety significantly affect the biological activity of these compounds. For example, replacing the phenylpiperazine with other groups like benzylpiperazine or hydroxyethylpiperazine resulted in decreased anticonvulsant activity. This suggests that the specific structural features of the piperazine ring are crucial for maintaining efficacy .

Table 1: Summary of Anticonvulsant Activity

| Compound | R1 | R2 | Dose (mg/kg) | MES Protection | Clog P |

|---|---|---|---|---|---|

| 19 | Cl | H | 100 & 300 | Yes | 3.15 |

| 14 | Cl | Cl | 100 | Yes (4h only) | 3.71 |

| 24 | Cl | F | 100 | Yes (0.5h) | 3.31 |

Receptor Interactions

In addition to anticonvulsant properties, this compound has been studied for its interactions with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT(1A) receptors. Research indicates that the ratio of activity at these receptors is critical for determining the efficacy of antipsychotic drugs derived from similar structures .

Findings:

- Dopamine D2 and Serotonin Receptors : The compound showed selective affinity towards these receptors, suggesting potential applications in treating psychiatric disorders.

- Molecular Modeling : Homology modeling and docking simulations provided insights into ligand-receptor interactions, indicating how structural variations can optimize selectivity towards specific receptors .

Case Studies

Several case studies have documented the effectiveness of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide derivatives in clinical settings:

- Epilepsy Management : In a controlled trial involving animal models, specific derivatives demonstrated significant reductions in seizure frequency compared to standard treatments.

- Psychiatric Evaluation : Clinical assessments highlighted improvements in symptoms associated with schizophrenia when treated with compounds exhibiting high selectivity for serotonin receptors.

特性

IUPAC Name |

N-[4-(2-piperazin-1-ylethyl)phenyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-12(18)16-14-4-2-13(3-5-14)6-9-17-10-7-15-8-11-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDHEVHAGSCERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。